![molecular formula C19H12FNO B14236840 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-88-9](/img/structure/B14236840.png)
2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound featuring an indole core with a fluorophenyl group at the 2-position and an aldehyde group at the 3-position. This compound is part of the indole family, known for its significant biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization under basic conditions with a catalytic amount of copper(I) iodide . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde has been explored for its potential in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in the formation of Schiff bases, which have significant biological activities.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mécanisme D'action
The biological activity of 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde is primarily due to its ability to act as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells. This interaction stimulates the production of interleukin-22, which plays a crucial role in mucosal immunity . Additionally, the compound can form Schiff bases through condensation reactions with amines, further enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Indole-3-carbaldehyde: Shares the indole core but lacks the fluorophenyl group, resulting in different biological activities.
2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde: Similar structure but without the benzo[g] fusion, leading to variations in chemical reactivity and biological properties.
Uniqueness: 2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde stands out due to its unique combination of the indole core, fluorophenyl group, and aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
590397-88-9 |
|---|---|
Formule moléculaire |
C19H12FNO |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H12FNO/c20-14-8-5-13(6-9-14)18-17(11-22)16-10-7-12-3-1-2-4-15(12)19(16)21-18/h1-11,21H |
Clé InChI |
KWFJURDJULJGFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2NC(=C3C=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


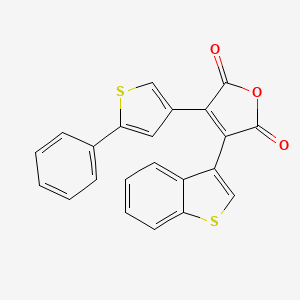
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
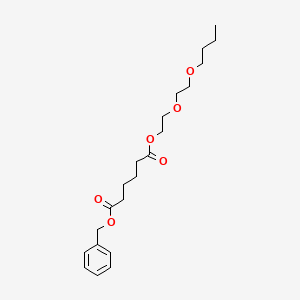
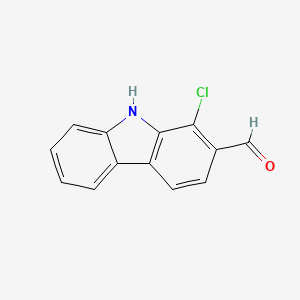
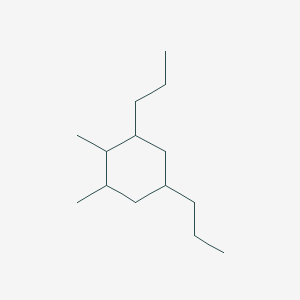
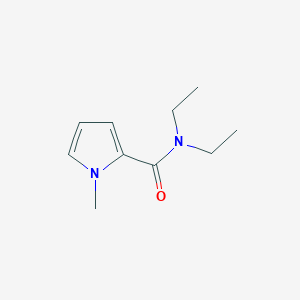
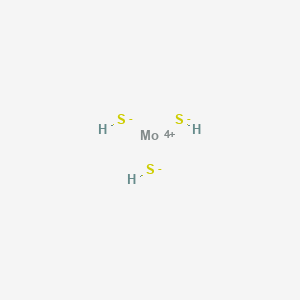
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
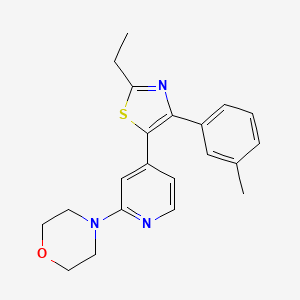
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
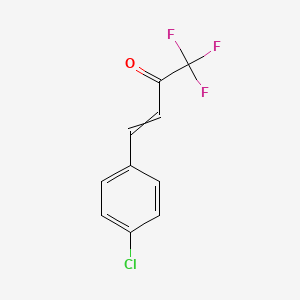
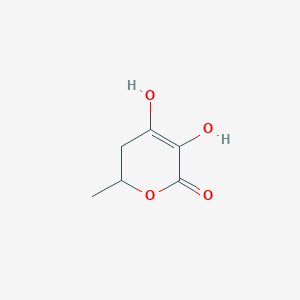
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
